molecular formula C10H7ClN2O3 B15050341 1-(2-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid

1-(2-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid

Cat. No.: B15050341
M. Wt: 238.63 g/mol
InChI Key: JYKHGVYWLYSWLA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid is an organic compound belonging to the class of pyrazoles This compound features a pyrazole ring substituted with a chlorophenyl group at the 1-position, a hydroxyl group at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazole ring. The hydroxyl group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(2-chlorophenyl)-5-oxo-1H-Pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-(2-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3,5-dimethyl-1H-Pyrazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-3-methyl-1H-Pyrazole-5-carboxylic acid

Comparison: 1-(2-Chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid is unique due to the presence of the hydroxyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substitution patterns.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c11-6-3-1-2-4-8(6)13-9(14)5-7(12-13)10(15)16/h1-5,12H,(H,15,16)

InChI Key

JYKHGVYWLYSWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=C(N2)C(=O)O)Cl

Origin of Product

United States

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